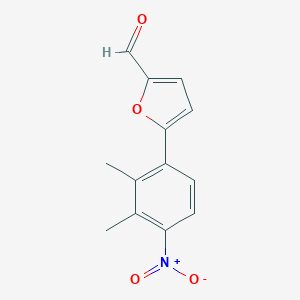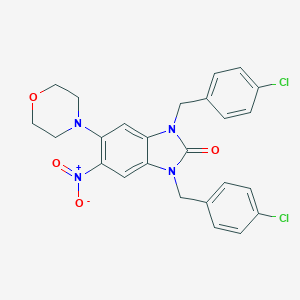![molecular formula C26H18ClF2N7O5 B393376 4-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbohydrazonoyl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B393376.png)
4-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbohydrazonoyl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbohydrazonoyl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a benzimidazole ring, and a difluorobenzoate ester, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbohydrazonoyl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzimidazole ring: This typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of the oxadiazole and benzimidazole rings: This step may involve the use of coupling reagents such as EDCI or DCC.
Introduction of the difluorobenzoate ester: This can be achieved through esterification reactions using appropriate alcohols and acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbohydrazonoyl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the chloro and fluoro groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbohydrazonoyl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbohydrazonoyl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate: shares similarities with other compounds containing oxadiazole and benzimidazole rings.
2-chloro-4,5-difluorobenzoate derivatives: These compounds have similar ester functionalities and may exhibit comparable reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C26H18ClF2N7O5 |
|---|---|
Poids moléculaire |
581.9g/mol |
Nom IUPAC |
[4-[(E)-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C26H18ClF2N7O5/c1-39-21-8-13(6-7-20(21)40-26(38)14-9-16(28)17(29)10-15(14)27)11-31-33-22(37)12-36-19-5-3-2-4-18(19)32-25(36)23-24(30)35-41-34-23/h2-11H,12H2,1H3,(H2,30,35)(H,33,37)/b31-11+ |
Clé InChI |
DSPNFKNTHUHRBC-QFDQHJFZSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC(=O)C5=CC(=C(C=C5Cl)F)F |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC(=O)C5=CC(=C(C=C5Cl)F)F |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC(=O)C5=CC(=C(C=C5Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-AMINO-3-[(1Z)-2-{2-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393297.png)
![2-[(2E)-2-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B393298.png)
![5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393299.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B393301.png)
![N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B393305.png)
![3-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B393308.png)
![1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B393311.png)
![5-(2,3-Dichlorobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393312.png)

![2-[2-(benzyloxy)-5-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393315.png)
![5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393316.png)
